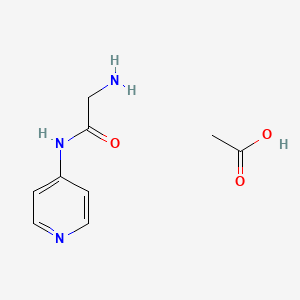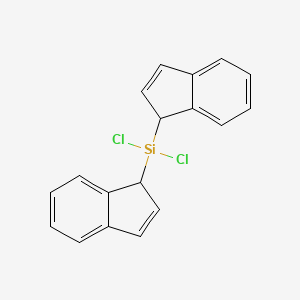
Silane, dichlorodi-1H-inden-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichlorodi-1H-inden-1-yl- is a chemical compound with the molecular formula C18H14Cl2Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dichlorodi-1H-inden-1-yl- typically involves the reaction of 1H-indene with silicon tetrachloride in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of Silane, dichlorodi-1H-inden-1-yl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality Silane, dichlorodi-1H-inden-1-yl- .
Chemical Reactions Analysis
Types of Reactions
Silane, dichlorodi-1H-inden-1-yl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, catalysis, and organic synthesis .
Scientific Research Applications
Silane, dichlorodi-1H-inden-1-yl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics due to its biocompatibility.
Mechanism of Action
The mechanism of action of Silane, dichlorodi-1H-inden-1-yl- involves its ability to form strong bonds with other elements, such as oxygen and carbon. This property makes it an effective cross-linking agent in polymer chemistry. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, dichlorodi-1H-inden-1-yl- include:
- Dichlorodiphenylsilane
- Dichlorodimethylsilane
- Dichlorodiethylsilane
Uniqueness
What sets Silane, dichlorodi-1H-inden-1-yl- apart from these similar compounds is its unique indene substituents. These substituents impart distinct electronic and steric properties to the compound, making it particularly useful in specific applications, such as the synthesis of complex organic molecules and the development of advanced materials .
Properties
CAS No. |
167776-66-1 |
|---|---|
Molecular Formula |
C18H14Cl2Si |
Molecular Weight |
329.3 g/mol |
IUPAC Name |
dichloro-bis(1H-inden-1-yl)silane |
InChI |
InChI=1S/C18H14Cl2Si/c19-21(20,17-11-9-13-5-1-3-7-15(13)17)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |
InChI Key |
GANFORNHHDKLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C=CC2=C1)[Si](C3C=CC4=CC=CC=C34)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


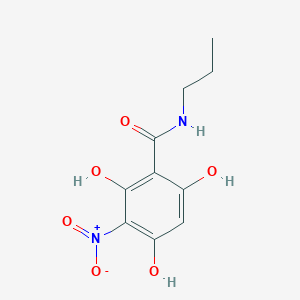
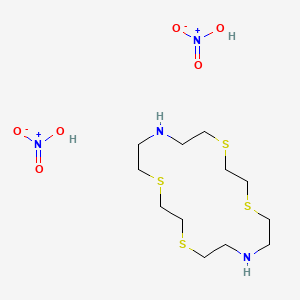
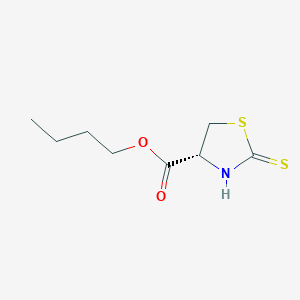
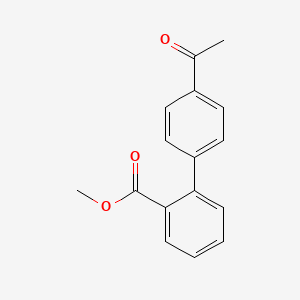
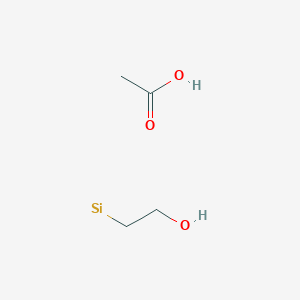
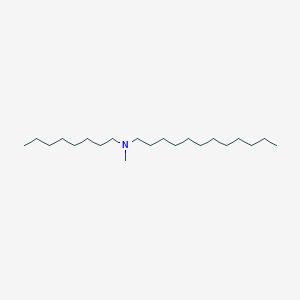
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
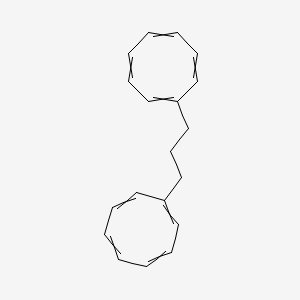
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)
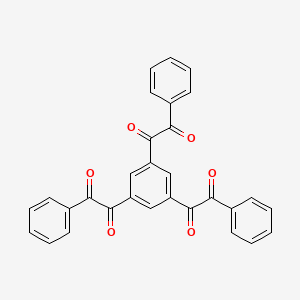
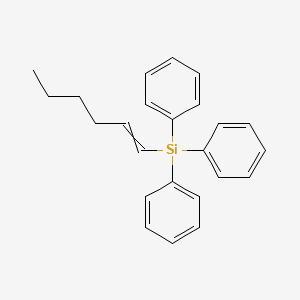
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![4-Methyl-1-[(R)-4-methylbenzene-1-sulfinyl]pent-1-en-3-one](/img/structure/B14274331.png)
